molecular formula C7H11ClN2O3 B2676638 Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride CAS No. 1955493-99-8

Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride

Cat. No.: B2676638
CAS No.: 1955493-99-8
M. Wt: 206.63
InChI Key: QKHVUMOATXACRV-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride is a heterocyclic compound that features an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,3-oxazole-2-carboxylic acid with formaldehyde and ammonium chloride, followed by esterification with methanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce more saturated heterocyclic compounds.

Scientific Research Applications

Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(aminomethyl)-2-furancarboxylate: Similar in structure but with a furan ring instead of an oxazole ring.

    Methyl 5-(aminomethyl)-4-methyl-1,3-thiazole-2-carboxylate: Contains a thiazole ring, offering different chemical properties.

Uniqueness

Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride is unique due to its specific oxazole ring structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride (CAS Number: 1955493-99-8) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on diverse research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₇H₁₁ClN₂O₃
Molecular Weight206.63 g/mol
CAS Number1955493-99-8

The structure of the compound consists of an oxazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. In a study evaluating various oxazole compounds, methyl 5-(aminomethyl)-4-methyl-1,3-oxazole derivatives demonstrated notable activity against several pathogenic microorganisms. For instance, the minimum inhibitory concentration (MIC) values for related oxazole compounds against Candida species were reported as follows:

CompoundMIC (µg/ml) against Candida albicansMIC (µg/ml) against Aspergillus niger
Compound A1.61.6
Compound B0.80.8
Methyl 5-(aminomethyl)-4-methyl-1,3-oxazoleTBDTBD

These findings suggest that methyl 5-(aminomethyl)-4-methyl-1,3-oxazole may hold promise as a therapeutic agent in treating fungal infections .

Antioxidant and Anticancer Activity

The compound's potential as an antioxidant and anticancer agent has also been explored. A study synthesized various oxazole derivatives and evaluated their biological activities. Some derivatives exhibited potent antioxidant properties and showed significant cytotoxic effects against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

The biological activity of methyl 5-(aminomethyl)-4-methyl-1,3-oxazole hydrochloride can be attributed to its ability to interact with specific biological targets. The oxazole moiety is known to influence enzyme inhibition and receptor binding, which could lead to its antimicrobial and anticancer effects. Further studies are needed to elucidate the precise mechanisms involved.

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of methyl 5-(aminomethyl)-4-methyl-1,3-oxazole derivatives followed by evaluation of their biological activities. The synthesized compounds were tested for their efficacy against various bacterial strains and fungal pathogens. Results indicated that certain derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics, suggesting their potential as novel antimicrobial agents .

Pharmacokinetics

Pharmacokinetic studies involving animal models have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of methyl 5-(aminomethyl)-4-methyl-1,3-oxazole hydrochloride. These studies are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.

Properties

IUPAC Name

methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.ClH/c1-4-5(3-8)12-6(9-4)7(10)11-2;/h3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHVUMOATXACRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(=O)OC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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